N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Description
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a triazine derivative featuring a cycloheptyl substituent at the 5-position of the partially saturated triazine ring and a methanesulfonamide group at the 2-position. Its structure combines a bulky cycloaliphatic group with a sulfonamide moiety, which may influence its physicochemical properties, metabolic stability, and biological activity. This compound belongs to a broader class of triazine-based sulfonamides, which are explored for applications ranging from pharmaceuticals to agrochemicals .
Properties
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-18(16,17)14-11-12-8-15(9-13-11)10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZBVANJVQRCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the reaction of a cycloheptyl amine derivative with a triazine precursor under controlled conditions. One common method includes the use of a dioxane/water solvent mixture with sodium carbonate as a base, and the reaction is carried out at temperatures between 70-80°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi.
Medicine: It is explored for potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazine Core
N-(4,6-Dipiperidino/Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
- Structure: These derivatives (e.g., compounds 15–28 in ) retain a fully aromatic triazine core with piperidine or morpholine substituents at the 4- and 6-positions. The 2-position is occupied by amino acid residues.
- Synthesis: Prepared via sequential substitution of cyanuric chloride with amines and amino acids, followed by further functionalization .
- Cycloheptyl and methanesulfonamide groups may confer greater lipophilicity and steric bulk compared to morpholino/piperidino-amino acid hybrids.
Bis(morpholino-1,3,5-triazine) Derivatives
- Structure: Compounds like 30 () feature dual morpholino groups on the triazine core, linked to ureido-benzamide pharmacophores.
- Activity : These derivatives are often designed for kinase inhibition or as anticancer agents due to their ability to disrupt protein-protein interactions .
- Key Differences: The target compound lacks the ureido-benzamide moiety, suggesting divergent biological targets.
Sulfonamide Group Variations
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
- Structure : Differs from the target compound by replacing methanesulfonamide with a bulkier benzenesulfonamide group ().
- Methanesulfonamide’s smaller size in the target compound could enhance metabolic stability by minimizing oxidative metabolism on the sulfonamide group.
N-(2-/3-Methylphenyl)methanesulfonamide Derivatives
Cycloaliphatic Substituent Comparisons
N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Structure : Cyclopropyl analog of the target compound ().
- Key Differences: Ring Size: Cyclopropyl’s smaller ring (3-membered vs. Discontinuation Status: The cyclopropyl variant is listed as discontinued (), possibly due to stability issues or insufficient bioactivity, whereas the cycloheptyl variant’s larger ring may address these limitations.
Agrochemical Triazine Sulfonamides
- Examples : Metsulfuron methyl ester () features methoxy and methyl groups on the triazine core, with a sulfonamide-benzoate ester.
- Activity : Used as herbicides due to acetolactate synthase (ALS) inhibition .
- Comparison :
- The target compound’s cycloheptyl group may reduce phytotoxicity compared to agrochemical analogs, redirecting its utility toward pharmaceutical applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on ; †Calculated from ; ‡Approximate range from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
